Solid-State Behavior: Melting Point Comparison with Linear and ortho-Isomers
The physical state of 1-Bromo-3,5-diphenylbenzene under standard laboratory conditions differs significantly from that of other brominated biphenyls. Its high melting point indicates strong intermolecular forces in the crystal lattice, a direct consequence of its m-terphenyl geometry, which facilitates C-H...π interactions [1]. This is in stark contrast to the liquid ortho-isomer, 2-bromobiphenyl, and the significantly lower-melting para-isomer, 4-bromobiphenyl [2][3].
| Evidence Dimension | Melting Point (ºC) |
|---|---|
| Target Compound Data | 105-106 |
| Comparator Or Baseline | 1-Bromo-4-phenylbenzene (4-Bromobiphenyl): 89-92 [2] | 1-Bromo-2-phenylbenzene (2-Bromobiphenyl): 1.5-2 [3] | 1,3,5-Tribromobenzene (Starting Material): 117-124 [4] |
| Quantified Difference | 15.5-16.5 °C higher than 4-Bromobiphenyl | >100 °C higher than 2-Bromobiphenyl | 11-18 °C lower than 1,3,5-Tribromobenzene |
| Conditions | Standard laboratory conditions, literature values from reputable chemical databases [2][3][4]. |
Why This Matters
The high melting point and crystalline nature of 1-Bromo-3,5-diphenylbenzene make it easier to handle, purify, and formulate into solid-state devices compared to liquid ortho-isomers, while also providing a distinct thermal processing window compared to the tribromo-precursor.
- [1] Hu, X.-B., et al. 1-Bromo-3,5-diphenylbenzene. Acta Crystallographica Section E. 2009, 65(12), o3082. View Source
- [2] CAS Common Chemistry. 4-Bromobiphenyl. https://commonchemistry.cas.org/detail?cas_rn=92-66-0. View Source
- [3] ChemWhat. 2-Bromobiphenyl (CAS 2052-07-5). https://www.chemwhat.tw/2-bromobiphenyl-cas-2052-07-5/. View Source
- [4] Wikipedia. 1,3,5-Tribromobenzene. https://en.wikipedia.org/wiki/1,3,5-Tribromobenzene. View Source
